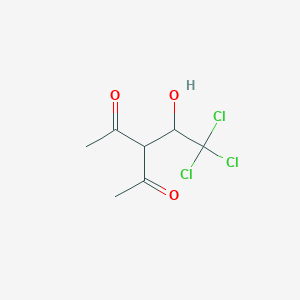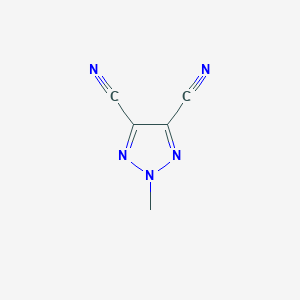
S-Butyl 2,2,4-trimethylazetidine-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Butyl 2,2,4-trimethylazetidine-1-carbothioate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a butyl group attached to the sulfur atom of a carbothioate moiety, and a 2,2,4-trimethyl substitution pattern on the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with a suitable thiocarbonyl compound. One common method is the reaction of 2,2,4-trimethylazetidine with carbon disulfide in the presence of a base, followed by alkylation with butyl bromide. The reaction conditions usually involve:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: S-Butyl 2,2,4-trimethylazetidine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various alkyl or aryl derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-Butyl 2,2,4-trimethylazetidine-1-carbothioate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound is investigated for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for the design of novel materials and active ingredients.
Mecanismo De Acción
The mechanism of action of S-Butyl 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its structural features and functional groups. The pathways involved in its action include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their activity.
Receptor Modulation: It may interact with receptors, altering their signaling pathways.
Comparación Con Compuestos Similares
- S-Propyl 2,2,4-trimethylazetidine-1-carbothioate
- S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate
- S-Methyl 2,2,4-trimethylazetidine-1-carbothioate
Comparison: Compared to its similar compounds, S-Butyl 2,2,4-trimethylazetidine-1-carbothioate has a longer alkyl chain, which may influence its solubility, reactivity, and biological activity. The butyl group provides additional steric hindrance and hydrophobic interactions, making it unique in its class.
Propiedades
Número CAS |
54395-85-6 |
|---|---|
Fórmula molecular |
C11H21NOS |
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
S-butyl 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C11H21NOS/c1-5-6-7-14-10(13)12-9(2)8-11(12,3)4/h9H,5-8H2,1-4H3 |
Clave InChI |
JMNBFEWNPDWMJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(=O)N1C(CC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)

![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-](/img/structure/B14641482.png)
![2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-](/img/structure/B14641487.png)


![1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-](/img/structure/B14641495.png)




